2-(4-Hydroxyphenyl)propanal

Description

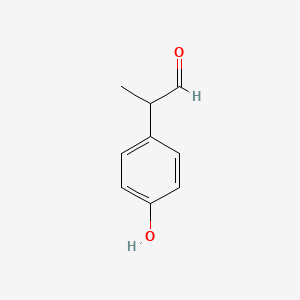

2-(4-Hydroxyphenyl)propanal is an aromatic aldehyde featuring a hydroxyphenyl group attached to the second carbon of a propanal backbone. The compound’s aldehyde functional group and hydroxyphenyl substituent suggest reactivity toward nucleophilic additions and hydrogen bonding, which may influence solubility and biological activity.

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)propanal |

InChI |

InChI=1S/C9H10O2/c1-7(6-10)8-2-4-9(11)5-3-8/h2-7,11H,1H3 |

InChI Key |

VMXOQOUYEKCFIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(4-Hydroxyphenyl)propanal

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.17 g/mol

- CAS Registry Number : 20238-83-9

- Key Differences :

- Structural isomer of 2-(4-Hydroxyphenyl)propanal, with the hydroxyphenyl group on the third carbon of the propanal chain.

- Altered steric and electronic effects due to positional isomerism may lead to differences in boiling points, solubility, and reactivity.

- Reported as a flavoring agent or intermediate in organic synthesis, similar to other aromatic aldehydes .

(E)-3-(4-Hydroxyphenyl)-2-propenal

- Molecular Formula : C₉H₈O₂

- Molecular Weight : 148.16 g/mol

- Synonyms: trans-4-Hydroxycinnamaldehyde

- Key Differences: Features a conjugated α,β-unsaturated aldehyde system, enhancing electrophilicity and reactivity in Michael addition reactions.

4-Hydroxyphenylpropionic Acid

Bisphenol A (4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol)

- Molecular Formula : C₁₅H₁₆O₂

- Molecular Weight : 228.29 g/mol

- CAS Registry Number : 80-05-7

- Key Differences :

- A diol with two hydroxyphenyl groups linked by an isopropylidene bridge.

- Higher molecular weight and rigidity contribute to its use in polymer production (e.g., polycarbonates) rather than small-molecule applications like aldehydes.

2-(4-Biphenylyl)-2-propanol

- Molecular Formula : C₁₅H₁₆O

- Molecular Weight : 212.29 g/mol

- CAS Registry Number : 34352-74-4

- Key Differences :

- An alcohol derivative with a biphenyl group, imparting hydrophobicity and stability.

- Lacks the aldehyde’s electrophilic character, making it less reactive in condensation or oxidation reactions.

Data Table: Comparative Analysis

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.